2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid
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Overview
Description
2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is a complex organic compound that features a pyrimidine ring substituted with amino groups and a benzoyl group linked to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the pentanedioic acid moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed .
Scientific Research Applications
2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A pyrimidine derivative with antibacterial properties.
Methotrexate: An antifolate drug used in cancer therapy.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
Uniqueness
2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzoyl group and a pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
20806-58-0 |
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Molecular Formula |
C18H22N6O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H22N6O5/c1-24(9-11-8-21-18(20)23-15(11)19)12-4-2-10(3-5-12)16(27)22-13(17(28)29)6-7-14(25)26/h2-5,8,13H,6-7,9H2,1H3,(H,22,27)(H,25,26)(H,28,29)(H4,19,20,21,23) |
InChI Key |
NLKFMOJPRPYHDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C(N=C1N)N)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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